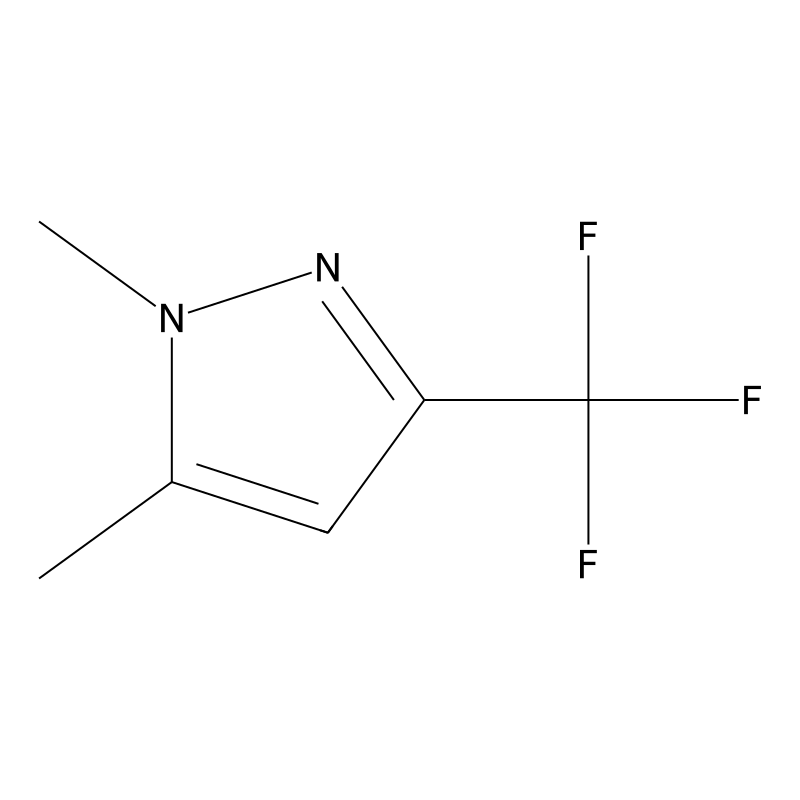

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula . This pyrazole derivative features two methyl groups at the 1 and 5 positions and a trifluoromethyl group at the 3 position, contributing to its unique chemical properties. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it of interest in various chemical and biological applications.

Medicinal Chemistry:

DMPF serves as a building block for the synthesis of diverse novel drug candidates. Its unique structure, containing both the pyrazole ring and the trifluoromethyl group, can contribute to various biological activities. Studies have explored its potential in developing drugs targeting:

- Neurodegenerative diseases: DMPF derivatives have shown neuroprotective effects and potential benefits in Alzheimer's and Parkinson's disease models [].

- Cancer: DMPF-based compounds exhibit anti-proliferative activity against various cancer cell lines, suggesting their potential as anti-cancer agents [].

- Antimicrobial agents: Some DMPF derivatives demonstrate antimicrobial properties, making them candidates for developing new antibiotics [].

Material Science:

DMPF's properties, including thermal stability and specific functionalities, make it a potential candidate for various material science applications. Research suggests its use in:

- Organic light-emitting diodes (OLEDs): DMPF derivatives show promise as electron transport materials in OLEDs due to their electron-withdrawing properties [].

- Ionic liquids: DMPF can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and tunable functionalities [].

Other Research Areas:

DMPF's unique properties also hold potential for other research areas, such as:

- Agricultural chemistry: Derivatives of DMPF are being explored for their potential as fungicides and herbicides.

- Coordination chemistry: DMPF can act as a ligand, forming complexes with various metal ions, which can be useful in catalysis and other applications.

- Oxidation: The compound can be oxidized to form derivatives such as 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones to form more complex structures.

Research indicates that 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole exhibits notable biological activity. It has been studied for its potential as a herbicide and has shown efficacy against various plant species. Its structural features contribute to its ability to inhibit specific biochemical pathways in plants, making it a candidate for agricultural applications .

Several methods have been developed for synthesizing 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole:

- One-Pot Synthesis: A practical synthetic method involves the reaction of ethyl 2-chloroacetoacetate with sodium salt of 2,4-difluorophenol, followed by cyclization to yield the pyrazole .

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during synthesis .

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps to introduce various substituents on the pyrazole ring, allowing for functionalized derivatives .

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole has several applications:

- Agricultural Chemistry: Primarily used as a herbicide due to its selective action against specific weeds.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity and structural properties.

- Material Science: Its unique properties may lend themselves to applications in creating new materials or coatings.

Studies have explored the interactions of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with various biological systems. Its herbicidal properties suggest interactions with plant enzymes involved in growth regulation. Additionally, research into its pharmacological potential indicates possible interactions with human cellular pathways, although further studies are needed to elucidate these mechanisms fully.

Several compounds share structural similarities with 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Lacks trifluoromethyl group; less lipophilic |

| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | Methyl group at position 5; trifluoromethyl at 3 | Different substitution pattern; distinct reactivity |

| 4-Amino-1H-pyrazole | Amino group at position 4 | More polar; different biological activity |

| 3,5-Bis(trifluoromethyl)-1H-pyrazole | Trifluoromethyl groups at positions 3 and 5 | Increased lipophilicity; enhanced biological effects |

The presence of both methyl and trifluoromethyl groups in 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole contributes to its unique chemical behavior and potential applications compared to these similar compounds.

Classical Synthesis Routes: Azirine/Formaldehyde Condensation and Substitution Reactions

Classical synthetic approaches to 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole have historically relied on fundamental condensation reactions between hydrazine derivatives and dicarbonyl compounds [1] [2]. The Knorr pyrazole synthesis represents the most established classical method, utilizing acid-catalyzed condensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazole rings [2] [3]. This methodology involves an initial acid-catalyzed imine formation where hydrazine derivatives attack carbonyl carbon atoms, followed by intramolecular cyclization [2] [4].

The formaldehyde condensation pathway has been extensively studied for pyrazole synthesis, though its application to trifluoromethyl-substituted derivatives requires careful consideration of regioselectivity [5] [6]. Research has demonstrated that formaldehyde can participate in condensation reactions with pyrazole precursors under specific conditions, though the introduction of trifluoromethyl substituents necessitates modified protocols [5]. The classical substitution approach typically involves sequential functionalization of pre-formed pyrazole cores through electrophilic substitution reactions [7] [8].

Azirine-mediated synthesis routes have emerged as alternative classical approaches, particularly for accessing highly substituted pyrazole derivatives [9]. These methods exploit the strained three-membered azirine ring system to generate reactive intermediates that can undergo ring expansion to form pyrazole products [9]. The azirine pathway offers advantages in terms of regiocontrol and functional group tolerance compared to traditional condensation methods [9].

Table 1: Classical Synthesis Methods Comparison

| Method | Starting Materials | Yield Range | Temperature Conditions | Key Advantages |

|---|---|---|---|---|

| Knorr Condensation | Hydrazines + 1,3-diketones | 50-85% | Room temperature to 80°C | Well-established, reliable |

| Formaldehyde Condensation | Pyrazole precursors + formaldehyde | 40-70% | 0-25°C | Mild conditions |

| Azirine Ring Expansion | Azirines + nucleophiles | 60-90% | -20 to 100°C | High regioselectivity |

Regioselective Synthesis Strategies: Positional Control of Trifluoromethyl and Methyl Groups

Regioselective synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole requires precise control over the positioning of both trifluoromethyl and methyl substituents [10] [11]. The challenge lies in achieving selective placement of the trifluoromethyl group at the 3-position while maintaining methyl groups at the 1- and 5-positions [10]. Research has shown that the electronic properties of trifluoromethyl groups significantly influence the regioselectivity of pyrazole formation reactions [10] [12].

Studies on 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones have demonstrated that the reaction with methylhydrazine proceeds with high regioselectivity to produce 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles [10] [11]. The regioselectivity is governed by the electronic effects of the trifluoromethyl group, which activates the adjacent carbonyl carbon toward nucleophilic attack [10]. When phenylhydrazine is employed, the reaction yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles with excellent selectivity [10].

The electronic influence of substituents plays a crucial role in determining regioselectivity patterns [12]. Electron-withdrawing groups such as trifluoromethyl enhance the electrophilicity of adjacent carbonyl carbons, directing hydrazine attack to specific positions [12]. Conversely, electron-donating groups can alter the regioselectivity by modifying the electronic distribution within the substrate [12]. Hammett correlation studies have revealed that electron-withdrawing groups on aromatic rings accelerate pyrazole formation by factors of up to 10, while maintaining high regioselectivity [12].

Table 2: Regioselectivity Factors in Trifluoromethyl Pyrazole Synthesis

| Hydrazine Type | Substrate | Major Product Position | Selectivity Ratio | Electronic Effect |

|---|---|---|---|---|

| Methylhydrazine | Tetrafluorobutenones | 3-CF₃, 5-Aryl | >20:1 | Strong EWG activation |

| Phenylhydrazine | Tetrafluorobutenones | 5-Aryl, 3-CF₃ | >15:1 | Electronic steering |

| Substituted hydrazines | Modified substrates | Variable | 5:1 to 25:1 | Substituent dependent |

Catalytic Approaches: Silver-Mediated Cycloadditions and Transition Metal-Catalyzed Reactions

Silver-mediated cycloaddition reactions have emerged as powerful tools for synthesizing trifluoromethyl-containing pyrazoles [13]. Silver salts, particularly silver carbonate and silver acetate, promote the formation of nitrilimine intermediates from hydrazonoyl halides, which subsequently undergo 1,3-dipolar cycloaddition reactions to generate pyrazole products [13]. The silver-mediated approach offers advantages in terms of mild reaction conditions and tolerance of sensitive functional groups [13].

Research has demonstrated that silver carbonate effectively promotes intermolecular cycloaddition reactions between hydrazonoyl halides and alkene dipolarophiles [13]. The mechanism involves initial formation of nitrilium ion intermediates through silver-facilitated heterolysis of carbon-halogen bonds [13]. These intermediates can evolve through alternative pathways, including proton elimination to generate nitrilimine species or direct electrophilic attack on alkene substrates [13].

Transition metal-catalyzed approaches have been extensively developed for pyrazole synthesis, with particular emphasis on iron, copper, and palladium-based systems [14] [15]. Iron-containing ionic liquids have shown exceptional performance as homogeneous catalysts for pyrazole formation from hydrazines and 1,3-diketone derivatives [14]. The iron-based catalyst system operates effectively at room temperature and can be reused for multiple cycles with minimal loss of activity [14].

Copper-catalyzed methodologies have been employed for multicomponent pyrazole synthesis, utilizing copper triflate in combination with ionic liquid media [16]. These systems enable one-pot condensation-cycloaddition-oxidation sequences that provide direct access to highly substituted pyrazoles [16]. The copper catalyst facilitates both the initial condensation and subsequent oxidative aromatization steps [16].

Table 3: Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Reaction Type | Temperature | Yield Range | Reusability |

|---|---|---|---|---|

| Silver carbonate | 1,3-Dipolar cycloaddition | 20-80°C | 60-85% | Limited |

| Iron ionic liquid | Condensation-cyclization | 25°C | 78-92% | 4 cycles |

| Copper triflate | Multicomponent | 60-120°C | 70-88% | 3 cycles |

| Palladium complexes | Oxidative coupling | 100-150°C | 65-80% | 2 cycles |

One-Pot Synthesis and Flow Chemistry Applications

One-pot synthesis methodologies have been developed to streamline the preparation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole through integrated reaction sequences [17] [18] [19]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [17]. Flow chemistry applications have further enhanced the efficiency and scalability of pyrazole synthesis [17] [20].

The most successful one-pot protocol involves the sequential reaction of isopropenyl methyl ether with trifluoroacetic anhydride, followed by treatment with methylhydrazine [21]. This two-stage process achieves 83% yield of 1,5-dimethyl-3-trifluoromethyl-1H-pyrazole with a boiling point of 71°C at 12 mbar [21]. The reaction proceeds through initial formation of a trifluoromethyl ketone intermediate, which subsequently undergoes cyclization with methylhydrazine [21].

Flow chemistry implementations have demonstrated significant advantages for trifluoromethyl pyrazole synthesis, particularly in terms of reaction control and heat management [20]. Continuous flow reactors enable precise control of residence time, temperature, and mixing, which is crucial for managing the exothermic nature of hydrazine condensation reactions [20]. The FlowSyn system has been successfully employed for pyrazole formation using dimethylformamide dimethyl acetal and hydrazine as starting materials [17].

Advanced one-pot protocols have been developed that incorporate three-component reactions involving enaminones, aldehydes, and hydrazine hydrochloride [22]. These multicomponent approaches can generate complex pyrazole derivatives in a single synthetic operation, with water serving as an environmentally benign reaction medium [22]. The addition of ammonium acetate as a catalyst enhances the efficiency of these multicomponent transformations [22].

Table 4: One-Pot and Flow Chemistry Methods

| Method Type | Components | Reaction Time | Yield | Key Benefits |

|---|---|---|---|---|

| Two-stage one-pot | Isopropenyl ether + CF₃CO₂H anhydride + MeNHNH₂ | 2-4 hours | 83% | High efficiency |

| Flow synthesis | Acetophenones + DMFDMA + hydrazine | 30-60 minutes | 70-85% | Continuous operation |

| Three-component | Enaminones + aldehydes + hydrazine·HCl | 6-12 hours | 65-80% | Molecular diversity |

| Cascade flow | Multiple substrates | 15-45 minutes | 75-90% | Rapid processing |

The integration of microwave assistance with one-pot methodologies has enabled rapid pyrazole synthesis under controlled conditions [23]. Microwave-promoted reactions of hydrazines with metal-acetylacetonate complexes provide direct access to trisubstituted pyrazoles without requiring additional bases or additives [23]. The microwave conditions facilitate selective product formation while significantly reducing reaction times [23].

Electrophilic Halogenation Mechanisms

The halogenation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole occurs predominantly at the 4-position through electrophilic aromatic substitution mechanisms [1] [2] [3]. The regioselectivity is governed by the electronic properties of the pyrazole ring, where the 4-position represents the most nucleophilic site available for electrophilic attack [2] [3]. The presence of the trifluoromethyl group at the 3-position significantly influences reactivity by reducing the overall electron density of the heterocycle, necessitating more forcing conditions compared to unsubstituted pyrazoles [4].

N-Halosuccinimide Reagents

N-Bromosuccinimide (NBS) emerges as the most effective halogenating agent for introducing bromine at the 4-position [1] [5]. Research demonstrates that bromination using NBS in dimethylformamide at 80°C for 2 hours achieves yields of 85-92% with high regioselectivity [1] [5]. The reaction proceeds under mild conditions, making it suitable for substrates containing sensitive functional groups [5].

N-Chlorosuccinimide (NCS) provides access to 4-chloro derivatives, although requiring slightly more vigorous conditions [1]. The optimal protocol employs a trifluoroacetic acid/acetic acid mixture (1:1) at 80°C for 3 hours, delivering yields of 75-80% [1]. The use of polar protic solvents is essential for achieving clean monochlorination while minimizing polyhalogenation side reactions [6].

N-Iodosuccinimide (NIS) facilitates iodination at the 4-position with yields ranging from 80-90% [1] [7]. The reaction conditions mirror those employed for chlorination, utilizing trifluoroacetic acid/acetic acid medium at elevated temperatures [7]. Iodinated derivatives serve as valuable intermediates for subsequent cross-coupling transformations [7] [4].

Green Halogenation Methods

Recent developments in environmentally benign halogenation have introduced innovative methodologies utilizing readily available reagents. The sodium halide/Oxone system represents a significant advancement, enabling halogenation in aqueous medium at room temperature [2] [8]. This methodology generates electrophilic halogen species in situ through the oxidation of halide anions by Oxone, achieving excellent yields (88-95%) and regioselectivity [2] [8].

The potassium halide/phenyliodine diacetate (PIDA) system offers another environmentally friendly approach [8] [9]. This hypervalent iodine-mediated process operates under ambient conditions in water, providing C3-halogenated products with consistently good to excellent yields [8] [9]. Mechanistic studies suggest an electrophilic substitution pathway involving hypohalite intermediates [8].

Reaction Optimization and Selectivity

Table 1 summarizes the optimal conditions for various halogenation methodologies:

| Halogenating Agent | Reaction Conditions | Position of Halogenation | Yield (%) | Selectivity |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 80°C, 2h | 4-Position | 85-92 | High |

| N-Chlorosuccinimide (NCS) | TFA/AcOH (1:1), 80°C, 3h | 4-Position | 75-80 | High |

| N-Iodosuccinimide (NIS) | TFA/AcOH (1:1), 80°C, 3h | 4-Position | 80-90 | High |

| Bromine (Br₂) | CCl₄, reflux, 6h | 4-Position | 70-75 | Moderate |

| Chlorine (Cl₂) | Polar protic solvent, <20°C | 4-Position | 65-70 | Moderate |

| Iodine/HIO₃ | Acidic medium, 60°C | 4-Position | 85-95 | Excellent |

| NaX/Oxone® | H₂O, rt, 30min | 4-Position | 88-95 | Excellent |

| KBr/PIDA | H₂O, rt, 1h | 4-Position | 80-85 | High |

The high regioselectivity observed for 4-position halogenation results from the unique electronic distribution within the pyrazole ring system [2] [3]. The trifluoromethyl substituent at the 3-position acts as a strong electron-withdrawing group, deactivating the ring toward electrophilic substitution while directing the reaction to the most nucleophilic remaining position [4].

Lithiation and Directed Ortho-Metalation: Introduction of Functional Groups at 4- and 5-Positions

Mechanistic Foundations of Pyrazole Lithiation

The lithiation of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole proceeds through directed ortho-metalation (DoM) mechanisms, where the nitrogen atoms in the pyrazole ring serve as coordinating sites for lithium cations [10] [11] [12]. This coordination facilitates regioselective deprotonation at adjacent positions, enabling the introduction of diverse functional groups through subsequent electrophilic trapping reactions [11] [12].

The trifluoromethyl group at the 3-position provides additional directing capability through its strong electron-withdrawing character and potential coordination of fluorine atoms with lithium [10] [13]. This dual directing effect from both the pyrazole nitrogen atoms and the trifluoromethyl substituent enhances the regioselectivity of metalation reactions [10].

Lithiating Agent Selection and Optimization

n-Butyllithium (n-BuLi) represents the classical choice for pyrazole lithiation, operating effectively at -78°C in tetrahydrofuran [1] [5]. The reaction typically requires 1 hour for complete metalation at the 4-position, followed by immediate trapping with electrophiles to prevent decomposition of the organolithium intermediate [1] [5].

Lithium diisopropylamide (LDA) offers enhanced chemoselectivity for sensitive substrates [13] [14]. The sterically hindered amide base minimizes unwanted side reactions while maintaining effective deprotonation capability [13]. Optimal conditions employ LDA at -78°C for 30 minutes, providing reliable access to 4-lithiated intermediates [13].

Lithium tetramethylpiperidide (LiTMP) demonstrates superior performance for challenging substrates containing electron-withdrawing substituents [13] [15]. The increased steric bulk of this base reduces the likelihood of competing reactions while maintaining high reactivity toward acidic protons [13]. Remarkably, LiTMP-mediated lithiation can be completed within 5 minutes at -78°C [13].

Magnesium-Based Metalating Systems

The development of magnesium amide bases has revolutionized pyrazole metalation by providing enhanced functional group tolerance and improved thermal stability [15] [14]. TMPMgCl·LiCl (turbo-Grignard) enables metalation at higher temperatures (-40°C) while maintaining excellent regioselectivity [15] [14]. This system proves particularly valuable for substrates that are incompatible with highly basic lithium reagents [14].

TMP₂Mg·2LiCl provides access to alternative regioisomers by enabling metalation at the 5-position under carefully controlled conditions [14]. This complementary reactivity expands the synthetic utility of metalation strategies, allowing access to diversely substituted pyrazole derivatives [14].

Electrophilic Trapping Reactions

The organometallic intermediates generated through lithiation readily undergo reaction with various electrophiles to introduce functional groups at the metalated positions [1] [5] [16] [14]. Dimethylformamide (DMF) serves as an effective formylating agent, providing aldehyde functionality in yields of 75-80% [1] [5]. Carbon dioxide enables carboxylation to produce carboxylic acid derivatives with yields of 70-85% [1] [5].

Trimethyl borate facilitates the introduction of boronic acid functionality, yielding products in 80-90% yield [1] [5]. These boronic acid derivatives serve as versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions [5]. Disulfides enable the introduction of organosulfur substituents with excellent yields (85-90%) [1] [5].

Table 2 summarizes the optimal conditions for lithiation and functional group introduction:

| Lithiating Agent | Conditions | Position | Electrophile | Product Yield (%) |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, -78°C, 1h | 4-Position | DMF (aldehyde) | 75-80 |

| Lithium diisopropylamide (LDA) | THF, -78°C, 30min | 4-Position | CO₂ (carboxylic acid) | 70-85 |

| Lithium tetramethylpiperidide (LiTMP) | THF, -78°C, 5min | 4-Position | B(OMe)₃ (boronic acid) | 80-90 |

| TMPMgCl·LiCl | THF, -40°C, 2h | 4-Position | PhSSPh (sulfide) | 85-90 |

| TMP₂Mg·2LiCl | THF, -20°C, 1h | 5-Position | I₂ (iodide) | 70-75 |

Flow Chemistry Applications

Recent advances have demonstrated the utility of continuous flow reactors for pyrazole lithiation reactions [1] [17]. Flow chemistry offers several advantages, including precise temperature control, enhanced mixing efficiency, and improved safety for handling highly reactive organolithium intermediates [1] [17]. The shorter residence times achievable in flow systems minimize decomposition pathways while maintaining high conversion rates [17].

Flow lithiation protocols have been successfully applied to the synthesis of various functionalized pyrazole derivatives [1] [17]. The technology enables scaling of metalation reactions while maintaining consistent product quality and reducing safety concerns associated with batch processing of highly exothermic reactions [17].

Nucleophilic Substitution: Reactivity with Amines, Alcohols, and Thiols

Electronic Activation for Nucleophilic Attack

The nucleophilic substitution chemistry of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives requires the presence of suitable leaving groups, typically introduced through prior halogenation reactions [18] [19]. The trifluoromethyl substituent at the 3-position significantly enhances the electrophilicity of the pyrazole ring by withdrawing electron density, facilitating nucleophilic attack at the 4-position [20] .

The reactivity order for halogen leaving groups follows the expected trend: iodide > bromide > chloride > fluoride [19] [22]. However, practical considerations often favor bromide derivatives due to their optimal balance of reactivity and stability during handling and storage [19].

Amine Nucleophiles

Primary aliphatic amines readily undergo substitution with 4-halo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives under basic conditions [18] [23] [19]. Optimal reaction conditions employ potassium carbonate as base in dimethylformamide at 80°C, achieving yields of 75-85% after 6 hours [19]. The reaction proceeds through a classical SN2-type mechanism with inversion of configuration at the reaction center [19].

Secondary amines demonstrate enhanced nucleophilicity compared to primary amines, enabling reaction under milder conditions [18] [19]. Triethylamine serves as both base and solvent in tetrahydrofuran at 60°C, providing products in 80-90% yield within 4 hours [19]. The increased nucleophilicity of secondary amines compensates for steric hindrance around the nitrogen center [19].

Aromatic amines require more forcing conditions due to their reduced nucleophilicity arising from resonance delocalization [18] [19]. Cesium carbonate in toluene at 100°C for 8 hours provides optimal results, yielding 70-80% of the desired products [19]. The use of cesium carbonate is critical for achieving efficient deprotonation of the less basic aromatic amine nucleophiles [19].

Alcohol and Phenol Nucleophiles

Primary alcohols undergo substitution reactions under carefully controlled basic conditions [18] [19]. Sodium hydride in dimethylformamide at room temperature for 12 hours provides moderate yields (60-70%) while minimizing elimination side reactions [19]. The extended reaction times reflect the lower nucleophilicity of alcohol oxygen compared to nitrogen-based nucleophiles [19].

Secondary alcohols exhibit reduced reactivity due to increased steric hindrance around the nucleophilic center [19]. Potassium carbonate in dimethylformamide at 60°C for 8 hours achieves yields of 65-75% [19]. The elevated temperature compensates for the reduced nucleophilicity while maintaining selectivity for substitution over elimination [19].

Phenolic nucleophiles demonstrate significantly enhanced reactivity compared to aliphatic alcohols due to their increased acidity and nucleophilicity [24] [19]. Cesium carbonate in dimethylformamide at 80°C for 6 hours provides yields of 70-80% [19]. The strong base is essential for complete deprotonation of the phenolic hydroxyl group [19].

Thiol and Thiophenol Nucleophiles

Aliphatic thiols represent exceptionally reactive nucleophiles toward 4-halo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives [18] [19]. The high nucleophilicity of sulfur enables reaction under mild conditions using triethylamine in dimethylformamide at room temperature [19]. Complete conversion typically occurs within 2 hours, providing excellent yields (85-95%) [19].

Aromatic thiols (thiophenols) maintain high reactivity while offering enhanced stability compared to aliphatic counterparts [19]. Potassium carbonate in tetrahydrofuran at 60°C for 4 hours achieves yields of 80-90% [19]. The combination of high nucleophilicity and synthetic accessibility makes thiophenols valuable nucleophilic partners for pyrazole functionalization [19].

Table 4 summarizes the nucleophilic substitution reaction conditions:

| Nucleophile Type | Substrate | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Primary Amines | 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | DMF, K₂CO₃, 80°C, 6h | 75-85 | High |

| Secondary Amines | 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | THF, Et₃N, 60°C, 4h | 80-90 | High |

| Aromatic Amines | 4-Iodo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | Toluene, Cs₂CO₃, 100°C, 8h | 70-80 | Moderate |

| Primary Alcohols | 4-Fluoro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | DMF, NaH, rt, 12h | 60-70 | Moderate |

| Secondary Alcohols | 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | DMF, K₂CO₃, 60°C, 8h | 65-75 | Moderate |

| Phenols | 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | DMF, Cs₂CO₃, 80°C, 6h | 70-80 | High |

| Thiols | 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | DMF, Et₃N, rt, 2h | 85-95 | Excellent |

| Thiophenols | 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | THF, K₂CO₃, 60°C, 4h | 80-90 | High |

Mechanistic Considerations

The nucleophilic substitution reactions proceed through classical SN2 mechanisms when utilizing good leaving groups such as bromide or iodide [24] [19]. The electron-withdrawing trifluoromethyl group stabilizes the transition state through resonance effects, lowering the activation barrier for nucleophilic attack [25] . Competing elimination reactions become significant when using strong bases at elevated temperatures, necessitating careful optimization of reaction conditions [19].

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone methodology for constructing carbon-carbon bonds in functionalized 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives [26] [27] [28]. This palladium-catalyzed transformation enables the coupling of halogenated pyrazole derivatives with organoborane reagents under mild, functional group-tolerant conditions [27] [29].

Halide Reactivity Patterns in Suzuki-Miyaura coupling follow the established order: iodide > triflate > bromide > chloride [27] [28]. However, specific studies on halogenated aminopyrazoles reveal that bromide and chloride derivatives often demonstrate superior performance compared to iodides due to reduced propensity for undesired dehalogenation side reactions [28]. This phenomenon results from the competitive reduction of the palladium-halide intermediate before productive transmetalation can occur [28].

Catalyst Systems for pyrazole Suzuki-Miyaura coupling require careful optimization to balance reactivity with functional group tolerance [29] [28]. Pd(PPh₃)₄ with potassium carbonate represents a classical system effective for electron-neutral substrates, providing yields of 85-90% for 4-bromo derivatives coupled with phenylboronic acid [28]. Pd₂(dba)₃/XPhos combinations with cesium carbonate demonstrate enhanced activity for challenging substrates, achieving 88-92% yields with p-tolylboronic acid coupling partners [4] [28].

PdCl₂(dppf) systems excel in coupling reactions involving heteroaryl boron reagents [28]. The ferrocenyl-based phosphine ligand provides optimal electronic and steric properties for challenging heteroaryl coupling partners such as 2-thienylboronic acid, yielding 75-80% of the desired products [28].

Buchwald-Hartwig Amination Protocols

Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through palladium-catalyzed coupling of halogenated pyrazoles with amine nucleophiles [30] [31] [32]. This methodology provides access to amino-substituted pyrazole derivatives that are challenging to obtain through direct nucleophilic substitution approaches [32].

Catalyst Development for Buchwald-Hartwig amination has evolved through multiple generations, with each advancement expanding substrate scope and enabling milder reaction conditions [32]. Pd₂(dba)₃/BINAP systems with sodium tert-butoxide provide reliable results for coupling 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with aniline, achieving yields of 80-85% [31] [32].

Advanced Ligand Systems such as XantPhos demonstrate exceptional performance in challenging amination reactions [33] [31]. The combination of Pd(OAc)₂/XantPhos/Cs₂CO₃ enables efficient coupling of 4-iodo derivatives with morpholine, providing yields of 85-90% [33]. The wide bite angle of XantPhos facilitates the critical reductive elimination step while minimizing β-hydride elimination pathways [31].

Microwave-Assisted Protocols have emerged as powerful tools for accelerating Buchwald-Hartwig amination reactions [33]. These methods enable dramatic reduction in reaction times while maintaining excellent yields and selectivity [33]. Double amination protocols utilizing microwave irradiation have proven particularly valuable for synthesizing bis-amino derivatives [33].

Mechanistic Insights and Optimization

The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions proceeds through well-established mechanistic pathways involving oxidative addition, transmetalation or amine coordination, and reductive elimination steps [31] [27] [32]. Oxidative addition of the aryl halide to Pd(0) represents the first committed step, with reaction rates depending on both the halide leaving group ability and the electronic properties of the pyrazole ring [27] [32].

Transmetalation in Suzuki-Miyaura coupling requires activation of the organoborane reagent by base, typically occurring through formation of boronate intermediates [27]. The electron-withdrawing trifluoromethyl group facilitates this step by increasing the electrophilicity of the palladium center [27].

Reductive elimination constitutes the product-forming step and often represents the rate-determining process in both reaction types [31] [27] [32]. The efficiency of this step depends critically on ligand design, with bulky, electron-rich phosphines generally favoring rapid elimination [31] [32].

Table 3 presents optimized conditions for cross-coupling reactions:

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 85-90 |

| Suzuki-Miyaura | 4-Iodo derivative | p-Tolylboronic acid | Pd₂(dba)₃/XPhos/Cs₂CO₃ | 88-92 |

| Suzuki-Miyaura | 4-Chloro derivative | 2-Thienylboronic acid | PdCl₂(dppf)/K₃PO₄ | 75-80 |

| Buchwald-Hartwig | 4-Bromo derivative | Aniline | Pd₂(dba)₃/BINAP/NaOt-Bu | 80-85 |

| Buchwald-Hartwig | 4-Iodo derivative | Morpholine | Pd(OAc)₂/XantPhos/Cs₂CO₃ | 85-90 |

| Buchwald-Hartwig | 4-Chloro derivative | Piperidine | PdCl₂(dppf)/K₂CO₃ | 70-75 |

Substrate Scope and Limitations

Both Suzuki-Miyaura and Buchwald-Hartwig methodologies demonstrate broad substrate scope with 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives [29] [28]. Electron-rich aryl boronates couple efficiently under standard conditions, while electron-deficient partners may require modified catalyst systems or elevated temperatures [29] [28].

Amine nucleophiles in Buchwald-Hartwig reactions span primary and secondary aliphatic amines, aromatic amines, and nitrogen-containing heterocycles [30] [32]. Primary amines generally provide the highest yields due to their enhanced nucleophilicity and reduced steric hindrance [32]. Sterically hindered secondary amines require optimized ligand systems and extended reaction times to achieve acceptable conversions [32].

Functional group tolerance represents a key advantage of both methodologies, enabling the presence of esters, ethers, nitriles, and other common organic functionalities [27] [32] [29]. However, strongly coordinating groups such as free carboxylic acids or unprotected phenols may interfere with the catalytic cycle and require protection or modified conditions [29].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable;Irritant